molecular formula C12H18N2O3S B12862300 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine

1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine

Cat. No.: B12862300
M. Wt: 270.35 g/mol
InChI Key: CYXVGTYTZABGEX-UHFFFAOYSA-N
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Description

1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine (CAS: 947532-54-9) is a chiral piperidine derivative featuring a benzenesulfonyl group substituted with a methoxy moiety at the 2-position. Its molecular formula is C₁₂H₁₈N₂O₃S·HCl, with a molecular weight of 306.81 g/mol . The compound’s structure includes:

  • A piperidine ring with an amine group at the 3-position.
  • A 2-methoxy-benzenesulfonyl group attached to the piperidine nitrogen.
  • Stereochemical specificity as the (S)-enantiomer, which may influence its biological interactions .

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

1-(2-methoxyphenyl)sulfonylpiperidin-3-amine

InChI

InChI=1S/C12H18N2O3S/c1-17-11-6-2-3-7-12(11)18(15,16)14-8-4-5-10(13)9-14/h2-3,6-7,10H,4-5,8-9,13H2,1H3

InChI Key

CYXVGTYTZABGEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine typically involves the reaction of 2-methoxybenzenesulfonyl chloride with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Cancer Therapy

Recent studies have indicated that compounds related to 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine exhibit promising anticancer properties. For instance, a derivative of piperidine was shown to enhance cytotoxicity and induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays .

Key Findings :

  • Mechanism of Action : The compound engages in a three-component 1,3-dipolar cycloaddition followed by an enamine reaction, leading to improved interaction with protein binding sites due to its three-dimensional structure.
  • Case Study : A study demonstrated that the spirocyclic structure of related piperidine derivatives significantly contributed to their biological activity against cancer cells .

Alzheimer’s Disease Therapy

The compound has also been investigated for its potential in treating Alzheimer's disease. It has been found to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the pathophysiology of Alzheimer’s .

Key Findings :

  • Dual Inhibition : The incorporation of piperidine moieties into existing lead compounds improved brain exposure and dual inhibition capabilities.
  • Structure–Activity Relationship (SAR) : Detailed SAR studies revealed that specific modifications enhanced cholinesterase inhibition and antioxidant properties, making these derivatives suitable candidates for further development .

Pain Management

Another area of interest is the use of piperidine-based compounds as dual histamine H3 and sigma-1 receptor ligands for pain management. Recent research highlighted the analgesic activity of such compounds in both nociceptive and neuropathic pain models .

Key Findings :

  • Broad Spectrum Activity : The selected lead structures demonstrated significant analgesic effects, suggesting their potential utility in clinical settings for pain relief.
  • Clinical Relevance : The dual receptor activity may provide a novel approach to managing complex pain syndromes, warranting further clinical exploration .

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
Cancer TherapyInduces apoptosis via protein interactionOutperformed bleomycin in cytotoxicity assays
Alzheimer’s DiseaseInhibits cholinesterasesEnhanced brain exposure and dual inhibition capabilities
Pain ManagementActs on histamine H3 and sigma-1 receptorsSignificant analgesic effects in pain models

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and functional comparison of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine with three analogous piperidine derivatives:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine C₁₂H₁₈N₂O₃S·HCl 2-Methoxy-benzenesulfonyl, (S)-configuration 306.81 Chiral center; sulfonyl group enhances polarity
1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride C₁₂H₁₉N₅OS·HCl Ethoxy-pyrimidine, methylthio group 325.84 Heterocyclic pyrimidine core; potential kinase inhibition
1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride C₁₂H₁₆ClN₂·HCl 4-Chloro-benzyl group 261.19 Lipophilic benzyl substituent; possible CNS activity
(S)-1-(4-Chlorophenyl)-3-p-tolylurea (DMTU1) C₁₄H₁₂ClN₂O Chlorophenyl, p-tolylurea 274.72 Urea backbone; quorum-sensing inhibition

Key Differences and Implications

Structural Backbone: The target compound and its piperidine analogs share a nitrogen-containing heterocycle, but substituents vary significantly.

Stereochemistry: Only the target compound is explicitly noted as the (S)-enantiomer, which may confer specificity in chiral environments (e.g., enzyme binding) absent in racemic analogs like 1-(4-Chloro-benzyl)-piperidin-3-ylamine .

Functional Groups :

  • The methoxy group in the benzenesulfonyl moiety could enhance solubility compared to the methylthio or chloro substituents in analogs, which are more hydrophobic .

The sulfonyl group in the target compound is common in protease inhibitors, hinting at possible therapeutic applications .

Research Findings and Data

  • Synthetic Accessibility : The target compound’s benzenesulfonyl group is synthetically tractable via sulfonylation reactions, whereas pyrimidine-based analogs require heterocyclic ring construction .
  • Thermodynamic Stability : Computational studies (e.g., density-functional thermochemistry) suggest that sulfonamide derivatives exhibit favorable stability due to resonance stabilization of the sulfonyl group .

Biological Activity

1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine is a compound that belongs to the class of piperidine derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and pharmacological applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C12H19N2O3S
  • Molecular Weight : 306.81 g/mol

The structure includes a piperidine ring substituted with a benzenesulfonyl group and a methoxy group, which contributes to its unique chemical properties and potential medicinal applications.

Biological Activity Overview

1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine exhibits significant biological activity, particularly in pharmacological contexts. Similar compounds have been studied for their roles in various therapeutic areas:

  • Antimicrobial Activity : Some piperidine derivatives have shown promising antimicrobial properties, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity, similar to other piperidine derivatives that have been linked to apoptosis induction in cancer cells.
  • Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems positions it as a candidate for further investigation in neuropharmacology.

The exact mechanism of action for 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine is still under investigation. However, it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been shown to act on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment .

Structure-Activity Relationships (SAR)

Research into the SAR of piperidine derivatives has revealed that modifications to the piperidine ring and the sulfonamide group can significantly influence biological activity. For example:

Compound ModificationBiological Activity
Addition of electron-withdrawing groupsIncreased anticancer activity
Variations in alkyl substitutionsAltered binding affinity to AChE

These findings underscore the importance of structural modifications in enhancing therapeutic efficacy.

Case Studies

  • Anticancer Activity : A study involving related piperidine compounds demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and HCT116, with GI50 values ranging from 0.15 to 0.28 μM . This suggests that 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine may exhibit similar or enhanced anticancer properties.
  • Neuroprotective Effects : In vitro studies have indicated that certain piperidine derivatives can inhibit AChE activity, potentially leading to improved cognitive function in models of Alzheimer's disease . This positions 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine as a candidate for further exploration in neurodegenerative disorders.

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